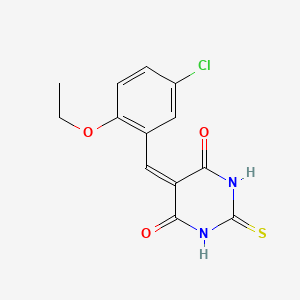![molecular formula C17H15Cl2N3O3 B5711210 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a selective PPARδ agonist, which means that it activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
作用机制
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide involves the activation of PPARδ in the body. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide have been extensively studied in preclinical models. The compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and reduces the accumulation of triglycerides in the liver. Additionally, 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide has anti-inflammatory effects, which may be beneficial in treating inflammatory diseases such as atherosclerosis.
实验室实验的优点和局限性
One of the advantages of using 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide in lab experiments is its selectivity for PPARδ. This allows researchers to investigate the specific effects of PPARδ activation without the confounding effects of other PPAR isoforms. However, one limitation of using 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide. One area of interest is its potential in treating neurodegenerative diseases. Preclinical studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in treating metabolic disorders such as diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide in humans for these indications. Additionally, future research could investigate the effects of 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide on other physiological processes, such as immune function and cancer progression.
合成方法
The synthesis method for 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide involves the reaction of 2,5-dichlorophenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-methyl-1H-pyrazole-5-carboxaldehyde to obtain the final product. The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide has been reported in several scientific journals, and the method has been optimized for better yields and purity.
科学研究应用
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects in preclinical studies. The compound has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide has been shown to improve endurance and exercise performance in animal models.
属性
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-22-12(6-7-21-22)9-20-17(23)15-5-3-13(25-15)10-24-16-8-11(18)2-4-14(16)19/h2-8H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANVGROELCUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)




![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)